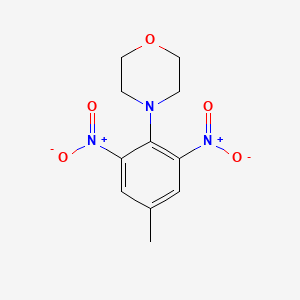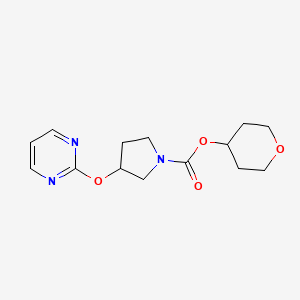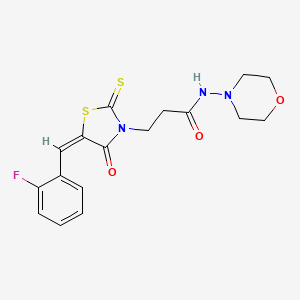![molecular formula C21H29N5OS B2411054 2-Ethyl-5-((4-Isopropylphenyl)(4-Methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-54-9](/img/structure/B2411054.png)
2-Ethyl-5-((4-Isopropylphenyl)(4-Methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H29N5OS and its molecular weight is 399.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hsp90-Hemmung
AT13387: ist ein neuartiger Inhibitor des molekularen Chaperons Hsp90 (Hitzeschockprotein 90). Hsp90 spielt eine entscheidende Rolle bei der Aufrechterhaltung der Proteinhomöostase und -stabilität. Durch die Hemmung von Hsp90 stört AT13387 die Proteinfaltung und -reifung, was zur Degradierung von Clientproteinen führt. Diese Eigenschaft macht es zu einem vielversprechenden Kandidaten für die Krebstherapie, da viele onkogene Proteine für ihre Stabilität und Funktion auf Hsp90 angewiesen sind .
Krebsbehandlung
Zielgerichtete Behandlung von soliden Tumoren:AT13387: hat eine Wirksamkeit gegen verschiedene solide Tumoren gezeigt, darunter Brust-, Lungen- und Darmkrebs. Seine Fähigkeit, Hsp90-abhängige Proteine, die am Tumorwachstum und -überleben beteiligt sind, selektiv zu hemmen, macht es zu einer potenziellen therapeutischen Option. Klinische Studien laufen, um die Sicherheit und Wirksamkeit bei Krebspatienten zu bewerten .
Kombinationstherapie: Forscher untersuchen die Kombination von AT13387 mit anderen Antikrebsmitteln (z. B. Chemotherapie, zielgerichteten Therapien), um die Behandlungsergebnisse zu verbessern. Die synergistischen Wirkungen der Hsp90-Hemmung neben Standardbehandlungen versprechen eine Verbesserung des Ansprechens der Patienten .
Neurodegenerative Erkrankungen
Alzheimer-Krankheit:AT13387: hat in der neurodegenerativen Forschung Aufmerksamkeit erregt. Durch die Modulation der Proteinfehlfaltung und -aggregation kann es die Neurotoxizität, die mit Krankheiten wie Alzheimer einhergeht, verringern. Präklinische Studien haben vielversprechende Ergebnisse gezeigt, weitere Untersuchungen sind jedoch erforderlich .
Entzündungshemmende Eigenschaften
Rheumatoide Arthritis:Entzündungen spielen eine zentrale Rolle bei Autoimmunerkrankungen wie rheumatoider Arthritis. Die entzündungshemmenden Wirkungen von AT13387 könnten möglicherweise die Immunantwort unterdrücken und Gelenkschäden reduzieren. Dieser Bereich erfordert jedoch weitere Erforschung .
Kardiovaskuläre Anwendungen
Kardioprotektion:Die Fähigkeit von AT13387: , die Proteinstabilität zu modulieren und Fehlfaltung zu verhindern, kann Auswirkungen auf die kardiovaskuläre Gesundheit haben. Es könnte Herzzellen bei Ischämie-Reperfusionsschäden oder Herzinsuffizienz schützen.
Antivirale Aktivität
Hemmung der Virusreplikation: Neue Erkenntnisse deuten darauf hin, dass AT13387 die Virusreplikation durch Beeinflussung von Chaperon-abhängigen Prozessen hemmen könnte. Forscher untersuchen sein Potenzial gegen Viren wie HIV und Hepatitis C .
Eigenschaften
IUPAC Name |
2-ethyl-5-[(4-methylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS/c1-5-17-22-21-26(23-17)20(27)19(28-21)18(25-12-10-24(4)11-13-25)16-8-6-15(7-9-16)14(2)3/h6-9,14,18,27H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYTZOWMMZQSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2410977.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)


![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)
